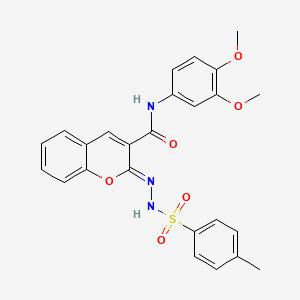
1-(3-Chloro-5-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Chloro-5-methylphenyl)ethanone” is a chemical compound with the CAS Number: 176548-88-2 . It has a molecular weight of 168.62 and its IUPAC name is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9ClO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 168.62 .
Aplicaciones Científicas De Investigación
Antibacterial and Enzyme Inhibition
1-(3-Chloro-5-methylphenyl)ethanone and its derivatives have shown promising results in various fields of scientific research. Notably, certain derivatives have exhibited significant antibacterial properties. For instance, 1-(2,4-dihydroxy-3-methylphenyl)-2-(3-chlorophenyl)-ethanone demonstrated nearly 100% inhibition of bacterial growth of Escherichia coli and Staphylococcus aureus. This compound, along with others like it, was also identified as a potent, selective, and nonredox inhibitor of 5-hLOX, an enzyme involved in the inflammatory response (Vásquez-Martínez et al., 2019).
Extraction from Natural Sources
Research has led to the discovery of new compounds from natural sources that resemble this compound. For example, the chloroform extract of the stem bark of Lamprothamnus zanguebaricus yielded a new compound, 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone, highlighting the diversity of similar compounds in nature (Khan, Rutaihwa, & Mhehe, 2003).
Chemical Synthesis and Properties
Several studies have focused on the synthesis and characterization of compounds structurally related to this compound. One study detailed the synthesis and antimicrobial properties of 1-(5-chloro-2-hydroxyphenyl)ethanone, emphasizing its unique crystal structure and intramolecular hydrogen bonding, which contribute to its stability and potential applications (Majumdar, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(3-chloro-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOVFHVTKQDYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2556603.png)


![4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2556608.png)


![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)



![1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one](/img/structure/B2556617.png)


